N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
Compounds like “N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” and “ethyl N-[(3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]glycinate” often target proteins or enzymes in the body due to their ability to form stable interactions with amino acid residues in the active sites of these targets .
Mode of Action
These compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. This can lead to changes in the conformation or activity of the target, which can result in a therapeutic effect .
Biochemical Pathways
The affected pathways would depend on the specific targets of these compounds. For example, if the target is an enzyme involved in a metabolic pathway, inhibition of this enzyme could result in decreased production of a specific metabolite .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure. For example, the presence of polar groups could enhance solubility and absorption, while the presence of metabolic hotspots could result in rapid metabolism and excretion .
Result of Action
The molecular and cellular effects of these compounds would depend on their mode of action and the specific biochemical pathways they affect. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds. For example, a low pH could enhance the absorption of these compounds in the stomach, while high temperatures could lead to their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a click chemistry reaction between an azide and an alkyne
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound, used as a disinfectant.
Uniqueness
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its complex structure, which combines multiple functional groups and a triazole ring. This unique combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-15-11-18(6-8-20(15)25)30-23(16-5-4-10-26-13-16)22(28-29-30)24(31)27-14-17-12-19(32-2)7-9-21(17)33-3/h4-13H,14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMDUUJVTUYECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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